molecular formula C24H22F3N3O5 B053142 Glt-phe-Nh-fmeq CAS No. 111574-81-3

Glt-phe-Nh-fmeq

Cat. No. B053142
CAS RN: 111574-81-3
M. Wt: 489.4 g/mol
InChI Key: LCIFDCMSPBIPOT-IBGZPJMESA-N
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Description

Glt-phe-Nh-fmeq is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of Glt-phe-Nh-fmeq varies depending on the application. In neuroscience, Glt-phe-Nh-fmeq modulates the activity of glutamate transporters by binding to specific sites on the transporter. This results in increased glutamate uptake and improved synaptic function. In cancer research, Glt-phe-Nh-fmeq inhibits the growth of cancer cells by binding to specific receptors and inducing cell death. In drug discovery, Glt-phe-Nh-fmeq is used as a lead compound to develop drugs that target specific receptors and modulate their activity.
Biochemical and Physiological Effects:
Glt-phe-Nh-fmeq has been shown to have various biochemical and physiological effects. In neuroscience, Glt-phe-Nh-fmeq improves synaptic function by increasing glutamate uptake. In cancer research, Glt-phe-Nh-fmeq induces cell death in cancer cells by targeting specific receptors. In drug discovery, Glt-phe-Nh-fmeq is used as a lead compound to develop drugs with improved efficacy and safety profiles.

Advantages and Limitations for Lab Experiments

Glt-phe-Nh-fmeq has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage. However, Glt-phe-Nh-fmeq has some limitations, such as its cost, which can be expensive for some labs. Additionally, Glt-phe-Nh-fmeq has limited solubility in some solvents, which can affect its use in certain experiments.

Future Directions

There are several future directions for Glt-phe-Nh-fmeq research. One direction is to further understand its mechanism of action and how it can be used to develop novel drugs for various diseases. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for Glt-phe-Nh-fmeq to make it more accessible to researchers.
Conclusion:
In conclusion, Glt-phe-Nh-fmeq is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the potential of Glt-phe-Nh-fmeq in various fields and to develop more efficient synthesis methods.

Synthesis Methods

Glt-phe-Nh-fmeq is synthesized using a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a solid support. The amino acids are protected with specific groups to prevent unwanted reactions during the synthesis process. The peptide is then cleaved from the solid support and purified using various techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

Glt-phe-Nh-fmeq has been studied extensively for its potential applications in various fields, such as neuroscience, cancer research, and drug discovery. In neuroscience, Glt-phe-Nh-fmeq has been shown to modulate the activity of glutamate transporters, which are essential for maintaining proper synaptic function. In cancer research, Glt-phe-Nh-fmeq has been studied for its potential to inhibit the growth of cancer cells by targeting specific receptors. In drug discovery, Glt-phe-Nh-fmeq has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.

properties

CAS RN

111574-81-3

Product Name

Glt-phe-Nh-fmeq

Molecular Formula

C24H22F3N3O5

Molecular Weight

489.4 g/mol

IUPAC Name

5-oxo-5-[[(2S)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropan-2-yl]amino]pentanoic acid

InChI

InChI=1S/C24H22F3N3O5/c25-24(26,27)17-13-21(32)29-18-12-15(9-10-16(17)18)28-23(35)19(11-14-5-2-1-3-6-14)30-20(31)7-4-8-22(33)34/h1-3,5-6,9-10,12-13,19H,4,7-8,11H2,(H,28,35)(H,29,32)(H,30,31)(H,33,34)/t19-/m0/s1

InChI Key

LCIFDCMSPBIPOT-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O

synonyms

7-glutaryl-phenylalaninamide-4-trifluoromethyl-2-quinolinone
Glt-Phe-Nh-FMeQ

Origin of Product

United States

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